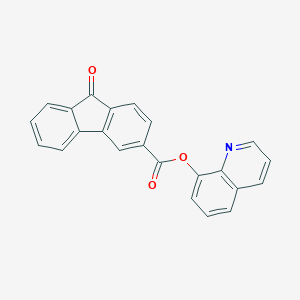
quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, also known as QFC, is a synthetic compound that has been widely used in scientific research as a fluorescent probe for detecting metal ions. QFC is a highly sensitive and selective probe for detecting zinc ions, which are essential for many biological processes, including gene expression, cell signaling, and enzyme activity.
Wirkmechanismus
The mechanism of action of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves the binding of zinc ions to the quinoline moiety of the compound, which results in a significant increase in fluorescence intensity. The binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate is reversible, and the fluorescence signal can be quenched by the addition of chelating agents or other metal ions, such as copper and iron.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate are related to its ability to detect zinc ions in biological systems. Zinc ions play a crucial role in many biological processes, including DNA synthesis, protein synthesis, and immune function. The detection of zinc ions using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate can provide valuable insights into the role of zinc in these processes and can help to identify new targets for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in lab experiments include its high selectivity and sensitivity for detecting zinc ions, its ease of use, and its compatibility with various analytical techniques. However, quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate also has some limitations, including its potential toxicity to cells and organisms, its susceptibility to interference from other metal ions, and its limited ability to detect zinc ions in complex biological samples.
Zukünftige Richtungen
There are many potential future directions for research on quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate, including the development of new fluorescent probes for detecting other metal ions, the optimization of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate for in vivo imaging and diagnostic applications, and the use of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate in the development of new therapeutic strategies for zinc-related diseases. Additionally, further research is needed to understand the mechanisms underlying the binding of zinc ions to quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate and to identify new targets for drug development based on this interaction.
Synthesemethoden
The synthesis of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate involves several steps, including the reaction of 8-hydroxyquinoline with 9-oxo-9H-fluorene-3-carboxylic acid, followed by esterification with methanol. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate has been extensively used in scientific research as a fluorescent probe for detecting zinc ions in various biological samples, including cells, tissues, and organisms. The high selectivity and sensitivity of quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate make it a valuable tool for studying the role of zinc ions in biological systems and for developing new diagnostic and therapeutic strategies for zinc-related diseases.
Eigenschaften
CAS-Nummer |
5162-80-1 |
|---|---|
Produktname |
quinolin-8-yl 9-oxo-9H-fluorene-3-carboxylate |
Molekularformel |
C23H13NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
quinolin-8-yl 9-oxofluorene-3-carboxylate |
InChI |
InChI=1S/C23H13NO3/c25-22-17-8-2-1-7-16(17)19-13-15(10-11-18(19)22)23(26)27-20-9-3-5-14-6-4-12-24-21(14)20/h1-13H |
InChI-Schlüssel |
QAUZTEZOHHZQRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OC4=CC=CC5=C4N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



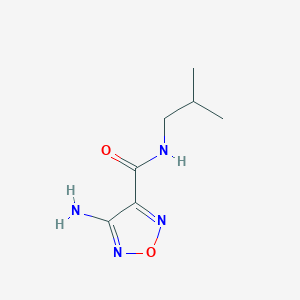
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)

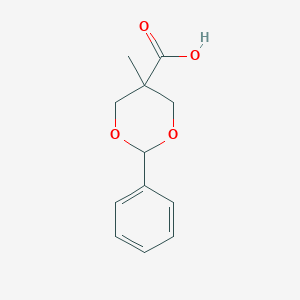

![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)

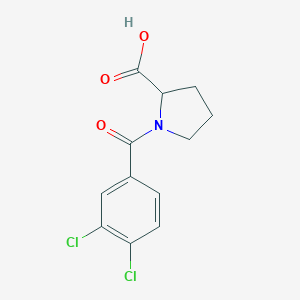
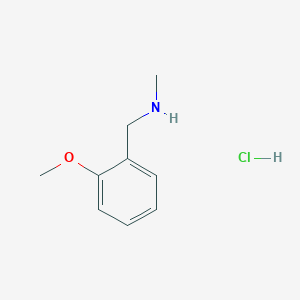
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
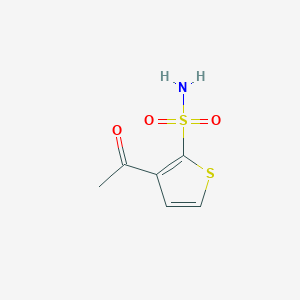

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)